1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Overview
Description
1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and a fluorophenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia, leading to a decrease in pH . This is essential for the survival of Helicobacter pylori (H. pylori), a bacterium that colonizes the human stomach and causes gastrointestinal infection .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The inhibition of urease by this compound disrupts the survival mechanisms of H. pylori, potentially making it an effective treatment for infections caused by this bacterium .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH of the stomach, where H. pylori resides, could affect the compound’s efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of Urea Derivative: The final step involves the reaction of the thiadiazole intermediate with 4-fluorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
- 1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Uniqueness
1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the specific combination of the chlorobenzyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4OS2/c18-14-4-2-1-3-11(14)9-25-10-15-22-23-17(26-15)21-16(24)20-13-7-5-12(19)6-8-13/h1-8H,9-10H2,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJFQUZXEQSKQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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